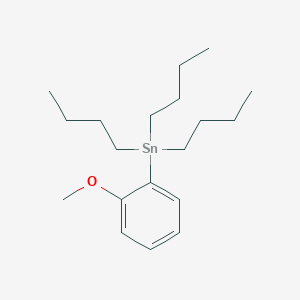

Tributyl(2-methoxyphenyl)stannane

Description

Historical Context and Evolution of Organostannane Reagents

The journey of organotin chemistry began in the mid-19th century with the pioneering work of Edward Frankland, who in 1849, synthesized the first organotin compound, diethyltin (B15495199) diiodide. wikipedia.org However, it was the discovery and development of Grignard reagents in the early 1900s that significantly propelled the field forward, providing a versatile method for the formation of tin-carbon bonds. wikipedia.org

The mid-20th century marked a turning point for organostannanes, with their commercial applications beginning to be realized. They found use as stabilizers for polymers, most notably PVC, and as biocides and agricultural chemicals. nih.gov In the realm of organic synthesis, the true potential of organostannanes was unlocked with the advent of palladium-catalyzed cross-coupling reactions. The Stille reaction, reported by John Kenneth Stille in the late 1970s, revolutionized the formation of carbon-carbon bonds, demonstrating the remarkable utility of organostannanes in constructing complex molecules. wikipedia.org This development cemented the place of organostannane reagents as mainstays in the synthetic chemist's arsenal.

Significance of Aryl Organostannanes in Modern Organic Synthesis

Aryl organostannanes, a subclass of organostannanes where the tin atom is bonded to an aromatic ring, are of particular importance in modern organic synthesis. Their primary significance lies in their role as nucleophilic partners in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. wikipedia.org This reaction allows for the formation of a new carbon-carbon bond between an sp2-hybridized carbon of the aryl stannane (B1208499) and an sp2-hybridized carbon of an organic halide or triflate.

The Stille reaction is renowned for its broad functional group tolerance, meaning it can be performed on molecules containing a wide variety of other chemical groups without them interfering with the reaction. wikipedia.orgnih.gov This is a crucial advantage in the total synthesis of complex natural products and pharmaceuticals, where sensitive functional groups are often present. Aryl stannanes are also valued for their stability to air and moisture, which makes them easier to handle and store compared to many other organometallic reagents. wikipedia.org The ability to introduce diverse aryl fragments into molecules with high precision and in good yields has made aryl organostannanes a powerful and frequently employed tool for synthetic chemists.

Position of Tributyl(2-methoxyphenyl)stannane within Contemporary Organometallic Chemistry

This compound, with its 2-methoxy-substituted phenyl group, is an example of a functionally substituted aryl organostannane. The presence and position of the methoxy (B1213986) group on the aromatic ring can influence the reactivity of the compound in cross-coupling reactions. Generally, electron-donating groups like a methoxy group can enhance the nucleophilicity of the aryl group, potentially affecting the rate and efficiency of the transmetalation step in the Stille coupling catalytic cycle.

While extensive research exists for the isomeric Tributyl(3-methoxyphenyl)stannane and Tributyl(4-methoxyphenyl)stannane, detailed studies specifically focusing on the reactivity and synthetic applications of this compound are less prevalent in publicly available scientific literature. However, based on the general principles of organostannane chemistry, it is expected to participate effectively in Stille coupling reactions to form biaryl structures. The steric hindrance from the ortho-methoxy group might play a role in its reactivity compared to its meta and para isomers, a subject that warrants further specific investigation.

Below are the key properties of this compound:

| Property | Value |

| CAS Number | 86487-17-4 |

| Molecular Formula | C19H34OSn |

| Molecular Weight | 397.17 g/mol |

| Boiling Point | 126 °C (at 0.04 Torr) |

This data is compiled from publicly available chemical databases.

The utility of this compound would lie in its ability to introduce the 2-methoxyphenyl moiety into a target molecule. This structural motif is present in various biologically active compounds and advanced materials. Further dedicated research into the specific reaction kinetics, scope, and limitations of this particular reagent would be invaluable to fully delineate its position and potential advantages within contemporary organometallic chemistry.

Properties

IUPAC Name |

tributyl-(2-methoxyphenyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7O.3C4H9.Sn/c1-8-7-5-3-2-4-6-7;3*1-3-4-2;/h2-5H,1H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSIQUECDJCZFED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34OSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371603 | |

| Record name | Tributyl(2-methoxyphenyl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86487-17-4 | |

| Record name | Tributyl(2-methoxyphenyl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Tributyl 2 Methoxyphenyl Stannane and Analogous Arylstannanes

Direct Stannylation Approaches

Direct stannylation methods represent some of the most classical and straightforward routes to arylstannanes. wikipedia.org These approaches involve the reaction of an activated aromatic species with a suitable organotin compound.

A cornerstone in the synthesis of arylstannanes is the reaction of organometallic nucleophiles, such as aryllithium or aryl Grignard reagents, with trialkyltin halides. wikipedia.org This method relies on the generation of a highly reactive carbanionic aromatic species that readily attacks the electrophilic tin center of the tin halide, displacing a halide to form the desired C-Sn bond.

The synthesis of Tributyl(2-methoxyphenyl)stannane can be effectively achieved through this methodology. The process begins with the formation of the aryllithium reagent, 2-methoxyphenyllithium, from 2-bromoanisole (B166433) and an organolithium reagent like n-butyllithium. This is then followed by quenching with tributyltin chloride. wikipedia.org Similarly, the corresponding Grignard reagent, 2-methoxyphenylmagnesium bromide, can be prepared from 2-bromoanisole and magnesium metal and subsequently reacted with tributyltin chloride. orgsyn.org

The general applicability of this method is wide, allowing for the synthesis of a variety of arylstannanes with different substitution patterns on the aromatic ring. wikipedia.org However, the highly reactive nature of the organolithium and Grignard reagents can limit the compatibility with certain functional groups on the aromatic substrate. researchgate.net

Table 1: Examples of Arylstannane Synthesis via Aromatic Nucleophiles

| Aromatic Precursor | Reagents | Product | Reference |

| 2-Bromoanisole | 1. n-BuLi, 2. Bu₃SnCl | This compound | wikipedia.org |

| 2-Bromoanisole | 1. Mg, 2. Bu₃SnCl | This compound | orgsyn.org |

| Vinyl Bromide | 1. Mg, 2. Bu₃SnCl | Vinyltributylstannane | wikipedia.org |

| 1-Chloro-3-methyl-2-butene | Mg, Bu₃SnCl | Tributyl(3-methyl-2-butenyl)stannane | orgsyn.org |

In contrast to the use of aromatic nucleophiles, arylstannanes can also be synthesized by reacting aromatic electrophiles with a nucleophilic tin species. rutgers.edu This approach, known as electrophilic aromatic substitution (SEAr), involves the direct attack of an aromatic ring onto a highly electrophilic tin species. wikipedia.orgyoutube.com While less common for the synthesis of simple arylstannanes compared to the nucleophilic route, it offers a pathway for direct C-H functionalization under specific conditions. rutgers.edulibretexts.org

Another manifestation of this concept involves nucleophilic aromatic substitution (SNAr), where a nucleophilic tin reagent displaces a leaving group on an activated aromatic ring. wikipedia.orgnumberanalytics.com For this reaction to proceed, the aromatic ring must typically be substituted with strong electron-withdrawing groups ortho and/or para to the leaving group. wikipedia.org The scope of this reaction for the synthesis of arylstannanes is generally more limited compared to other methods. imperial.ac.uk

Transition-Metal-Catalyzed Stannylation Reactions

The advent of transition-metal catalysis has significantly expanded the toolbox for the synthesis of arylstannanes, offering milder reaction conditions and greater functional group tolerance. researchgate.net Palladium and copper catalysts are the most prominently used metals in these transformations.

While not a direct route to arylstannanes, the palladium-catalyzed hydrostannylation of alkynes is a powerful method for the synthesis of vinylstannanes, which are closely related and highly useful organostannane reagents. orgsyn.org This reaction involves the addition of a tin hydride, such as tributyltin hydride, across the triple bond of an alkyne, catalyzed by a palladium complex. The reaction typically proceeds with high regio- and stereoselectivity, providing access to a wide array of vinylstannanes that can subsequently participate in cross-coupling reactions. orgsyn.org

One of the most widely employed and versatile methods for arylstannane synthesis is the palladium-catalyzed coupling of aryl halides or pseudohalides (like triflates) with a distannane reagent, most commonly hexabutyldistannane (B1337062). researchgate.netresearchgate.net This reaction, often referred to as a Stille-type coupling for C-Sn bond formation, offers excellent functional group compatibility and can be applied to a broad range of aryl and heteroaryl substrates. researchgate.netresearchgate.net

The synthesis of this compound can be efficiently achieved by reacting 2-iodoanisole (B129775) or 2-bromoanisole with hexabutyldistannane in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0). researchgate.netchemicalbook.com The choice of ligand on the palladium catalyst can be crucial for optimizing the reaction yield and scope. acs.orgnih.gov

Table 2: Palladium-Catalyzed Stannylation of Aryl Halides

| Aryl Halide | Stannylating Agent | Catalyst System | Product | Reference |

| 2-Iodoanisole | Hexabutyldistannane | Pd(PPh₃)₄ | This compound | chemicalbook.com |

| Aryl Iodides/Bromides | Hexabutyldistannane | Pd(OAc)₂/PCy₃ | Arylstannanes | researchgate.net |

| Indole Derivatives | Hexabutyldistannane | PdCl₂(PhCN)₂/PCy₃ or Pd₂dba₃/PCy₃ | Stannylated Indoles | acs.org |

| Aryl Bromides | Hexabutyldistannane | Pd(PPh₃)₄-PEG 400 | Arylstannanes | organic-chemistry.org |

Copper-catalyzed or -mediated reactions have emerged as a valuable alternative to palladium-based systems for the synthesis of arylstannanes. rsc.orgorgsyn.org These methods can offer different reactivity profiles and sometimes milder reaction conditions. nih.gov For instance, copper(I) iodide can catalyze the coupling of aryl halides with stannylating agents. nih.gov Copper-mediated reactions have also been developed for the transformation of arylboronic acids and arylstannanes into other functional groups, highlighting the utility of copper in organometallic transformations. nih.gov The scope of copper-catalyzed stannylation is an active area of research, with the potential to provide more cost-effective and sustainable synthetic routes. nih.govbeilstein-journals.orgnih.gov

Radical-Mediated Stannylation Strategies (e.g., S_RN1 mechanism)

The formation of arylstannanes can be effectively achieved through radical-mediated processes, most notably the S_RN1 (Substitution Radical-Nucleophilic Unimolecular) mechanism. This chain reaction is particularly useful for synthesizing arylstannanes from precursors that may be inert under standard nucleophilic substitution conditions. The S_RN1 pathway involves the generation of an aryl radical, which then couples with a stannyl (B1234572) anion nucleophile.

The general mechanism proceeds through three key stages:

Initiation: An electron is transferred to the aryl substrate (Ar-X), often an aryl halide or another derivative with a suitable leaving group (X), to form a radical anion (Ar-X•⁻). This initiation can be spontaneous, but is frequently induced by photostimulation, solvated electrons in liquid ammonia (B1221849), or electrochemical means.

Propagation: The radical anion fragments, cleaving the C-X bond to produce an aryl radical (Ar•) and the leaving group anion (X⁻). This aryl radical then rapidly couples with a stannyl anion (R₃Sn⁻), such as the trimethylstannyl or tributylstannyl anion, to form a new radical anion of the product (Ar-SnR₃•⁻). This product radical anion then transfers its excess electron to a new molecule of the starting aryl substrate (Ar-X), thus propagating the chain by forming the final arylstannane (Ar-SnR₃) and a new substrate radical anion.

Termination: The chain reaction ceases when radical species are quenched through various side reactions, such as dimerization or reaction with the solvent.

A notable application of this strategy is the synthesis of arylstannanes from phenols. researchgate.net The phenols are first converted into more effective leaving groups, such as aryl diethyl phosphates (ArOPO(OEt)₂). The photostimulated reaction of these aryl phosphates with sodium trimethylstannide in liquid ammonia provides the corresponding aryltrimethylstannanes in yields ranging from fair to excellent. researchgate.net

| Aryl Diethyl Phosphate Precursor | Product | Yield (%) |

| (4-Methoxyphenyl)DEP | (4-Methoxyphenyl)trimethylstannane | 98 |

| (4-Biphenyl)DEP | (4-Biphenyl)trimethylstannane | 90 |

| (2-Naphthyl)DEP | (2-Naphthyl)trimethylstannane | 88 |

| (3-Pyridyl)DEP | 3-(Trimethylstannyl)pyridine | 65 |

| PhenylDEP | Phenyltrimethylstannane | 50 |

| (4-Pyridyl)DEP | 4-(Trimethylstannyl)pyridine | 20 |

This table presents representative yields from the photostimulated S_RN1 reaction of various aryl diethyl phosphates with sodium trimethylstannide in liquid ammonia. researchgate.net

Transmetalation Strategies for Arylstannane Formation

Transmetalation is a cornerstone of organometallic chemistry and provides a powerful and widely used route to arylstannanes. This process involves the transfer of an aryl group from a more electropositive metal to the tin atom of an organotin reagent, typically an organotin halide or alkoxide. The choice of the organometallic precursor is crucial and dictates the reaction conditions and functional group compatibility.

Transfer of Aryl Groups from Boronic Acids to Tin

The transfer of aryl groups from boron to tin is a valuable method for arylstannane synthesis, leveraging the stability and commercial availability of arylboronic acids. While the Suzuki-Miyaura coupling involves the transfer of an aryl group from boron to a palladium catalyst, direct boron-to-tin transmetalation can also be achieved.

One direct approach involves the reaction of arylboronic acids with organotin alkoxides, such as tributyltin methoxide (B1231860). This reaction can be performed under neat (solvent-free) conditions at elevated temperatures. For instance, heating an arylboronic acid with tributyltin methoxide at 100 °C facilitates the transfer of the aryl group to tin, forming the corresponding aryltributylstannane. nih.gov

A more common, albeit indirect, strategy is the palladium-catalyzed conversion of aryl halides to arylboronate esters, which can then be used in subsequent reactions. This two-step, one-pot approach allows for the synthesis of diverse arylstannanes from readily available aryl halides.

| Aryl Source | Tin Reagent | Conditions | Product | Yield (%) |

| Phenylboronic acid | Tributyltin methoxide | 100 °C, neat, 1h | Tributyl(phenyl)stannane | High |

| 4-Chlorophenylboronic acid | Tributyltin methoxide | 100 °C, neat, 1h | Tributyl(4-chlorophenyl)stannane | High |

| 4-Iodoanisole | Pinacol borane | PdCl₂(CH₃CN)₂ / SPhos, Et₃N, 30 min | 4-Methoxy-1-(tributylstannyl)benzene | 94 (for boronate ester) |

| 4-Bromotoluene | Pinacol borane | PdCl₂(CH₃CN)₂ / SPhos, Et₃N, 1h | 4-Methyl-1-(tributylstannyl)benzene | 95 (for boronate ester) |

This table illustrates methods for aryl group transfer from boron sources to tin. Direct transmetalation yields are noted as 'High' as reported qualitatively. nih.gov Yields for the two-step process reflect the initial borylation step. nih.gov

Other Organometallic Precursors in Stannane (B1208499) Synthesis

Among the most established and versatile methods for synthesizing arylstannanes is the reaction of highly nucleophilic organolithium or organomagnesium (Grignard) reagents with an electrophilic tin species, typically tributyltin chloride (Bu₃SnCl).

The synthesis of this compound serves as a prime example of this strategy. The process begins with the formation of the necessary Grignard reagent, 2-methoxyphenylmagnesium bromide. This is achieved by reacting 2-bromoanisole with magnesium turnings in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF). orgsyn.org The resulting Grignard reagent is then reacted with tributyltin chloride. The nucleophilic 2-methoxyphenyl group attacks the electrophilic tin atom, displacing the chloride ion and forming the desired this compound.

This methodology is broadly applicable to a wide range of aryl precursors, accommodating various electronic and steric properties on the aromatic ring. The reaction of the corresponding aryl Grignard reagent with tributyltin chloride is a reliable route to a diverse library of tributylarylstannanes.

| Aryl Grignard Reagent | Tin Reagent | Solvent | Product |

| 2-Methoxyphenylmagnesium bromide | Tributyltin chloride | THF | This compound |

| Phenylmagnesium bromide | Tributyltin chloride | THF | Tributyl(phenyl)stannane |

| 4-Methoxyphenylmagnesium bromide | Tributyltin chloride | THF | Tributyl(4-methoxyphenyl)stannane |

| 4-Methylphenylmagnesium bromide | Tributyltin chloride | THF | Tributyl(4-methylphenyl)stannane |

| 2-Methylphenylmagnesium bromide | Tributyltin chloride | THF | Tributyl(2-methylphenyl)stannane |

This table showcases the synthesis of various tributylarylstannanes from the corresponding aryl Grignard reagent and tributyltin chloride.

Reactivity Profiles and Applications of Tributyl 2 Methoxyphenyl Stannane in Catalytic Organic Synthesis

Tributyl(2-methoxyphenyl)stannane as a Key Reagent in Stille Cross-Coupling Reactions

The Stille reaction is a versatile and widely used method for forming carbon-carbon bonds by coupling an organotin compound with various organic electrophiles, catalyzed by a palladium complex. wikipedia.org this compound is an effective partner in these reactions, offering the transfer of the 2-methoxyphenyl group. The general mechanism involves the oxidative addition of the organic electrophile to the palladium(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the cross-coupled product and regenerate the catalyst. wikipedia.org

Palladium-Catalyzed Carbon-Carbon Bond Formation

Palladium catalysts are central to the activation of both the organostannane and the electrophilic coupling partner, facilitating the formation of a new carbon-carbon bond. nih.gov The choice of palladium source and ligands can significantly influence the reaction's efficiency and scope.

This compound readily couples with a variety of aryl and heteroaryl halides (I, Br, Cl) and pseudohalides (such as triflates, OTf). wikipedia.orgnih.gov These reactions are foundational for the synthesis of complex aromatic and heteroaromatic structures. The reactivity of the halide partner generally follows the order I > Br ≈ OTf > Cl.

Recent advancements have led to the development of highly active catalyst systems that enable the coupling of even less reactive aryl chlorides. For instance, the use of bulky, electron-rich phosphine (B1218219) ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃), has expanded the scope of Stille couplings to include previously challenging substrates. nih.gov

A notable example involves the use of a catalyst system comprising Pd(OAc)₂ and the biarylphosphine ligand XPhos, which has proven effective for the Stille cross-coupling of aryl mesylates and tosylates. nih.gov This system demonstrates that even sulfonates, which are often less reactive than halides, can be successfully employed as electrophiles in these coupling reactions. nih.gov The presence of ortho-substituents on the stannane (B1208499) coupling partner is generally well-tolerated. nih.gov

| Catalyst System | Electrophile | Stannane | Product | Yield (%) |

| Pd(OAc)₂/XPhos/CsF | 3-Methoxyphenyl methanesulfonate | Tributyl(phenyl)stannane | 3-Methoxybiphenyl | Not specified |

| Pd(OAc)₂/XPhos/CsF | 2-Methylquinolin-6-yl methanesulfonate | Tributyl(furan-2-yl)stannane | 2-(2-Methylquinolin-6-yl)furan | 78 |

This table presents examples of Stille cross-coupling reactions with various electrophiles.

A primary application of the Stilling coupling of this compound with aryl halides is the synthesis of biaryls and oligoaryls. These structural motifs are prevalent in pharmaceuticals, natural products, and materials science. The reaction provides a direct and modular route to these compounds.

The palladium-catalyzed coupling of this compound with a suitable aryl halide or triflate leads to the formation of a biaryl system containing the 2-methoxyphenyl moiety. By employing di- or polyhalogenated aromatic compounds, this methodology can be extended to the synthesis of oligoaryls.

This compound can also be coupled with acyl chlorides to produce diaryl ketones. wikipedia.org This transformation is a valuable method for constructing these important functional groups. The reaction typically proceeds under mild conditions and tolerates a wide range of functional groups on both coupling partners.

| Stannane | Acyl Chloride | Catalyst | Product |

| This compound | Benzoyl chloride | Pd(PPh₃)₄ | 2-Methoxybenzophenone |

| Tributyl(phenyl)stannane | 4-Nitrobenzoyl chloride | Pd(PPh₃)₄ | 4-Nitrobenzophenone |

This table illustrates the formation of diaryl ketones via Stille coupling.

While the primary focus is on aryl-aryl couplings, the principles of Stille reactions can be extended to alkenyl-aryl couplings. In such cases, the stereochemistry of the alkenyl partner is often retained in the final product. This stereospecificity is a key advantage of the Stille reaction, allowing for the synthesis of geometrically defined olefins. Although specific examples involving this compound in this context are less common in the provided search results, the general principle of stereoretention in Stille couplings is well-established. nih.gov

Copper-Mediated/Co-catalyzed Stille-Type Couplings

While palladium is the most common catalyst for Stille reactions, copper salts can also mediate or co-catalyze these couplings. nih.govorganic-chemistry.org In some instances, copper catalysis can offer alternative reactivity or improved yields, particularly with certain substrates.

The addition of copper(I) salts, such as CuI, can have a synergistic effect in palladium-catalyzed Stille reactions, often accelerating the rate of transmetalation. organic-chemistry.org Furthermore, palladium-free, copper-catalyzed Stille-type couplings have been developed. For example, the coupling of allylic bromides with organostannanes has been achieved using catalytic amounts of copper iodide (CuI) at ambient temperature. nih.gov

Recent research has also explored copper(I)-mediated cross-coupling reactions of organostannanes with sulfur electrophiles, demonstrating the versatility of copper in facilitating C-S bond formation. nsf.gov While not a direct C-C coupling, this highlights the expanding role of copper in reactions involving organostannanes.

| Catalyst | Organostannane | Electrophile | Product | Yield (%) |

| CuI (5 mol%) | Tributyl(5-(2-methyl-1,3-dioxolan-2-yl)furan-2-yl)stannane | Allyl bromide | 2-(Allyl)-5-(2-methyl-1,3-dioxolan-2-yl)furan | 73 |

| CuCl | Tributyl(phenyl)stannane | Bis(4-methoxyphenyl) disulfide | Phenyl 4-methoxyphenyl (B3050149) sulfide | 82 |

This table shows examples of copper-mediated coupling reactions involving organostannanes.

Carbon-Sulfur Bond Formation (e.g., Aryl Thioethers)

The formation of carbon-sulfur (C-S) bonds to generate aryl thioethers is a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and materials. wikipedia.org While traditional methods often rely on the coupling of aryl halides with thiols, palladium-catalyzed cross-coupling reactions offer a powerful alternative. uwindsor.ca this compound serves as an effective precursor for the 2-methoxyphenyl moiety in such reactions.

In this context, the stannane is typically employed as the nucleophilic partner in palladium-catalyzed reactions with sulfur-containing electrophiles. A prominent example is the Liebeskind-Srogl coupling, where thioesters or other thioethers act as the electrophilic component. oup.com In this reaction, this compound transfers its 2-methoxyphenyl group to the palladium catalyst in the transmetalation step. Subsequent reductive elimination from the palladium center forges the new C-S bond, yielding the corresponding 2-methoxyphenyl thioether. This approach is valued for its mild conditions and tolerance of various functional groups. uwaterloo.ca

| Reaction Type | Role of Stannane | Coupling Partner | Key Catalyst | Product |

| Liebeskind-Srogl Coupling | Aryl Group Donor | Thioester / Thioether | Palladium / Copper(I) | Aryl Thioether |

Synthesis of Alpha-Diimine Ligands

Alpha-diimines (or 1,4-diaza-1,3-dienes) are a highly important class of chelating ligands, renowned for their use in late-transition metal catalysis, particularly for olefin polymerization. msu.edu The electronic and steric properties of these ligands can be finely tuned by modifying the N-aryl substituents, which directly impacts the behavior of the resulting metal complex.

The Stille cross-coupling reaction is a cornerstone of C-C bond formation in organic synthesis, celebrated for its reliability and functional group tolerance. wikipedia.org While specific literature examples detailing the use of this compound for the direct synthesis of alpha-diimine ligands are not prominent, the principles of Stille coupling suggest its potential utility. A plausible synthetic strategy would involve the palladium-catalyzed coupling of this compound with a pre-formed alpha-diimine backbone bearing halide or pseudohalide groups (e.g., Br, I, OTf) at the N-aryl positions. This would allow for the direct installation of the 2-methoxyphenyl group, providing a modular route to unsymmetrical or sterically hindered alpha-diimine ligands that may be difficult to access through traditional condensation methods. msu.edu

General Utility in Liebeskind-Srogl Type Reactions

The Liebeskind-Srogl cross-coupling reaction is a powerful and versatile method for carbon-carbon bond formation that uniquely utilizes thioesters as electrophilic partners under neutral conditions. oup.com This reaction is distinguished from other cross-couplings by its use of a stoichiometric copper(I) carboxylate, typically copper(I) thiophene-2-carboxylate (B1233283) (CuTC), which facilitates the key catalytic steps. nih.gov

Organostannanes, such as this compound, are highly effective nucleophiles in this transformation. oup.com The reaction proceeds via a catalytic cycle involving a palladium(0) complex. The generally accepted mechanism involves the coordination of the thioester's sulfur atom to the copper(I) salt, followed by oxidative addition of the palladium(0) catalyst into the carbon-sulfur bond. The organostannane then engages in transmetalation with the resulting palladium(II) intermediate, transferring the 2-methoxyphenyl group. The final step is reductive elimination, which forms the product and regenerates the palladium(0) catalyst. The reaction is noted for its mild conditions and broad substrate scope, including its use in the total synthesis of complex natural products. oup.com

Applications Beyond Stille Coupling

While extensively used in Stille reactions, the reactivity of this compound is not limited to palladium-catalyzed carbon-carbon bond formation. The carbon-tin bond can be cleaved by various electrophiles, leading to other valuable synthetic transformations.

Electrophilic Fluorination of Arylstannanes

The introduction of fluorine into organic molecules is of immense interest in medicinal chemistry. Electrophilic fluorination provides a direct method to form C-F bonds. Research by Ritter and others has shown that aryltributylstannanes are excellent substrates for electrophilic fluorination.

In a typical procedure, this compound can be treated with an electrophilic fluorine source, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), in the presence of a silver(I) salt catalyst (e.g., silver triflate or silver tetrafluoroborate). The silver salt is proposed to act as a Lewis acid, activating the arylstannane towards electrophilic attack by the "F+" source. This method allows for the regioselective synthesis of 1-fluoro-2-methoxybenzene from this compound under relatively mild conditions.

| Reagent Type | Specific Reagent | Catalyst | Function |

| Arylstannane | This compound | - | Aryl Source |

| Fluorinating Agent | Selectfluor® | - | Electrophilic "F+" Source |

| Lewis Acid | Silver(I) Salt | AgOTf | Stannane Activation |

Formation of Unsymmetrical Tetraarylbismuthonium Salts

Tetraarylbismuthonium salts are useful reagents in organic synthesis, acting as aryl transfer agents for the C-arylation of nucleophiles like phenols and enols. A key challenge is the synthesis of unsymmetrical salts where the desired aryl group is selectively transferred.

A method developed by Matano and Suzuki allows for the synthesis of unsymmetrical tetraarylbismuthonium salts from aryltributylstannanes. oup.com The process involves the reaction of a triarylbismuth difluoride with an aryltributylstannane, such as this compound, in the presence of a Lewis acid. This reaction facilitates the transfer of the 2-methoxyphenyl group from the tin atom to the bismuth center, displacing a fluoride (B91410) ion and forming the desired tetraarylbismuthonium salt. This transformation provides a direct route to complex bismuth reagents that would be otherwise difficult to prepare. oup.com

Role as a Hydroxymethyl Anion Equivalent (for related stannanes)

While this compound itself is used for aryl transfer, closely related organostannanes serve as valuable synthons for other functional groups. A prominent example is the use of tributyl[(methoxymethoxy)methyl]stannane (B30004) as a hydroxymethyl anion equivalent. This reagent demonstrates the versatility of the tributyltin scaffold in synthetic chemistry.

The process involves the transmetalation of tributyl[(methoxymethoxy)methyl]stannane with a strong base, typically n-butyllithium, at low temperature. This tin-lithium exchange generates a highly reactive α-alkoxymethyllithium species. This organolithium reagent then adds efficiently to various electrophiles, such as aldehydes and ketones, to form MOM-protected 1,2-diols. The methoxymethyl (MOM) protecting group can be easily cleaved under mild acidic conditions to reveal the diol. This two-step sequence effectively achieves the addition of a hydroxymethyl group (-CH₂OH), a fundamental transformation in the construction of complex molecules.

Substrate Scope and Functional Group Compatibility of this compound

The utility of any organostannane, including this compound, in the Stille reaction is defined by its ability to couple with a wide range of organic electrophiles while tolerating various functional groups present on either coupling partner. uwindsor.ca

Substrate Scope:

The Stille reaction is highly versatile, accommodating a broad spectrum of organic electrophiles. wikipedia.org For an arylstannane like this compound, suitable coupling partners include:

Aryl and Heteroaryl Halides/Triflates: Aryl iodides, bromides, and triflates are common and highly effective substrates. Aryl chlorides, once considered challenging, can now be coupled effectively using specialized ligands like bulky, electron-rich phosphines. uwindsor.ca

Vinyl Halides/Triflates: These substrates react readily to form substituted alkenes. The reaction typically proceeds with retention of the double bond's configuration.

Acyl Chlorides: The coupling with acyl chlorides provides a direct route to ketones. wikipedia.org This method is often preferred over alternatives due to its reliability.

Allylic and Benzylic Halides: These electrophiles are also suitable partners, enabling the formation of corresponding allylated and benzylated aromatic compounds.

The 2-methoxyphenyl group of this compound is an electron-rich aromatic system. The presence of the ortho-methoxy group can influence the reaction through both electronic and steric effects. Electron-donating groups on the stannane partner can facilitate the transmetalation step, which is often the rate-limiting step in the catalytic cycle. researchgate.net However, the ortho-position of the methoxy (B1213986) group introduces steric hindrance, which might modulate reactivity compared to its meta- and para-isomers.

Functional Group Compatibility:

A significant advantage of the Stille coupling is its exceptional tolerance for a wide variety of functional groups. uwindsor.ca This compatibility reduces the need for protecting group strategies, thus streamlining synthetic routes. Functional groups that are generally well-tolerated under the mild conditions of the Stille reaction include:

Esters

Amides

Ketones

Aldehydes

Nitriles

Ethers (such as the methoxy group on the title compound)

Nitro groups

Carboxylic acids

This broad compatibility makes this compound a potentially valuable reagent in the synthesis of complex molecules, such as natural products and pharmaceuticals, where sensitive functionalities are common. uwindsor.canumberanalytics.com

Interactive Data Table: General Substrate Scope in Stille-Type Couplings

Note: As specific data for this compound is not available, this table represents the general scope of arylstannanes in Stille reactions.

| Electrophile Class | R Group on Electrophile | Typical Product | General Observations |

| Aryl Iodide | Electron-rich, -neutral, -poor | Biaryl | Generally high yields, very reliable. |

| Aryl Bromide | Electron-rich, -neutral, -poor | Biaryl | Very common, good to excellent yields. |

| Aryl Triflate | Electron-rich, -neutral, -poor | Biaryl | Reactivity comparable to bromides. wikipedia.org |

| Aryl Chloride | Electron-rich, -neutral, -poor | Biaryl | Requires specialized, bulky phosphine ligands. uwindsor.ca |

| Vinyl Halide | Alkenyl | Styrene derivative | Stereochemistry of the double bond is retained. |

| Acyl Chloride | Acyl | Aryl Ketone | Direct and efficient route to ketones. wikipedia.org |

Chemo-, Regio-, and Stereoselective Transformations Facilitated by this compound

The selectivity of the Stille reaction allows for the precise construction of complex molecular architectures. The specific structure of this compound can play a role in directing the outcome of these selective transformations.

Chemoselectivity:

Chemoselectivity refers to the preferential reaction of one functional group over another. The Stille reaction is inherently chemoselective. Given a substrate with multiple electrophilic sites, such as different halogen atoms, the coupling can often be directed to the most reactive site. The general reactivity order for halogens in the oxidative addition step is I > Br > OTf >> Cl. This allows for sequential couplings on a polyhalogenated aromatic or heterocyclic ring. For instance, an iodo-bromo-aryl substrate could first be coupled at the iodine position using this compound, leaving the bromine available for a subsequent, different coupling reaction.

Regioselectivity:

Regioselectivity involves the control of the position at which a bond is formed. In the context of this compound, the new carbon-carbon bond is formed exclusively at the carbon atom bearing the tributylstannyl group (the C2 position of the anisole (B1667542) ring). When the electrophile has multiple potential reaction sites, regioselectivity can sometimes be an issue, although this is not common for the standard Stille coupling partners like aryl halides. uwindsor.ca The ortho-methoxy group in this compound could potentially act as a directing group through coordination with the palladium center, although this effect is more commonly observed in other types of C-H activation reactions rather than Stille couplings.

Stereoselectivity:

Stereoselectivity is crucial when creating chiral molecules or compounds with specific geometric isomers.

Coupling of Vinylic Partners: A key feature of the Stille reaction is that the coupling of vinylstannanes with vinyl halides proceeds with retention of configuration of both the stannane and the halide double bonds.

Coupling at Chiral Centers: While less common for arylstannanes, Stille couplings involving sp3-hybridized organostannanes can proceed with either inversion or retention of stereochemistry at the carbon-tin bond, depending on the reaction mechanism and conditions. For this compound, which transfers an achiral sp2-hybridized group, this is not a primary consideration. However, if it were coupled to a chiral electrophile, the mild reaction conditions would be expected to preserve the stereochemical integrity of the electrophile. Recent studies have focused on achieving stereospecific cross-coupling at nitrogen-containing stereocenters using specialized stannane reagents. nih.gov

The combination of high functional group tolerance and predictable selectivity makes arylstannanes like this compound valuable tools for the targeted synthesis of complex organic molecules.

Mechanistic Investigations of Reactions Involving Tributyl 2 Methoxyphenyl Stannane

Elucidation of Palladium-Catalyzed Stille Reaction Mechanisms

The generally accepted mechanism for the Stille reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov The cycle is typically initiated by the oxidative addition of an organic halide to a palladium(0) complex, forming a palladium(II) intermediate. This is followed by transmetalation, where the organic group from the organostannane is transferred to the palladium center. Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the cross-coupled product and regenerates the active palladium(0) catalyst. nih.gov

The active catalytic species in the Stille reaction is a coordinatively unsaturated palladium(0) complex, typically bearing phosphine (B1218219) ligands. wikipedia.org These active species can be generated in situ from various palladium precursors, such as Pd(PPh₃)₄ or Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)). The choice of ligand is crucial as it influences the catalyst's stability, reactivity, and selectivity. Electron-rich and sterically bulky phosphine ligands are often employed to enhance the rate of the reaction.

In the context of reactions involving arylstannanes with ortho-substituents, such as Tributyl(2-methoxyphenyl)stannane, the ligand plays a critical role in overcoming potential steric hindrance. Research has shown that catalyst systems employing bulky, electron-rich biarylphosphine ligands, like XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), are effective in promoting the coupling of sterically demanding partners. nih.gov For instance, the successful coupling of aryl mesylates with ortho-substituted arylstannanes, including the even more hindered tributyl(2,6-dimethoxyphenyl)stannane, has been achieved using a Pd(OAc)₂/XPhos catalyst system. nih.gov This indicates that the large bite angle and electron-donating properties of such ligands are well-suited to facilitate the elementary steps of the catalytic cycle, even in the presence of steric challenges posed by the ortho-methoxy group of this compound.

Table 1: Catalyst System for Stille Coupling of an Aryl Mesylate with an Ortho-Substituted Arylstannane nih.gov

| Component | Role |

| Pd(OAc)₂ | Palladium(II) precatalyst |

| XPhos | Bulky, electron-rich phosphine ligand |

| CsF | Additive (activator) |

| t-BuOH | Solvent |

This data is based on a study demonstrating the effectiveness of the Pd(OAc)₂/XPhos system for coupling various aryl sulfonates with arylstannanes, including those with ortho-substituents.

The oxidative addition of an organic halide (R-X) to the Pd(0) catalyst is the initial step of the catalytic cycle. The rate of this step is influenced by several factors, including the nature of the halide (I > Br > Cl > OTf), the organic group R, and the phosphine ligands on the palladium center. Electron-rich ligands generally accelerate the oxidative addition.

Transmetalation is often the rate-determining step in the Stille coupling and involves the transfer of the 2-methoxyphenyl group from the tin atom to the palladium(II) center. The presence of the ortho-methoxy group in this compound can influence this step through both steric and electronic effects. While ortho-substituents can sometimes retard the rate of transmetalation due to steric hindrance, the electronic effect of the methoxy (B1213986) group (an electron-donating group) can potentially increase the nucleophilicity of the aryl group, thereby facilitating its transfer. wikipedia.org The mechanism of the transmetalation step is complex and can proceed through several pathways.

The most commonly proposed mechanism for the transmetalation step in Stille reactions is associative. wikipedia.org In this pathway, the organostannane coordinates to the palladium(II) complex to form a transient pentacoordinate intermediate. This is followed by the cleavage of the carbon-tin bond and the formation of the new carbon-palladium bond. The presence of a coordinating group on the organostannane, such as the methoxy group in this compound, could potentially assist in the initial coordination to the palladium center, although this has not been definitively proven for this specific substrate.

The associative transmetalation can proceed through either a cyclic or an open transition state.

Cyclic Transition State: In a cyclic transition state, the halide or pseudohalide ligand on the palladium center bridges to the tin atom, forming a five-membered ring. This pathway is favored in nonpolar solvents and with ligands that are good bridging groups (e.g., Cl, Br, I). This mechanism generally proceeds with retention of configuration at the transferring carbon.

Open Transition State: An open transition state is more likely in polar, coordinating solvents or when the palladium-bound ligand is a poor bridging group (e.g., triflate). In this scenario, the organostannane attacks the palladium center without the assistance of a bridging ligand. This pathway can lead to either retention or inversion of configuration.

For an arylstannane like this compound, which transfers an sp²-hybridized carbon, the stereochemical outcome at the transferring carbon is not a concern. The choice between a cyclic and open pathway will largely depend on the reaction conditions, particularly the solvent and the nature of the halide on the palladium intermediate.

Table 2: Factors Favoring Cyclic vs. Open Transmetalation Pathways

| Factor | Favors Cyclic Pathway | Favors Open Pathway |

| Solvent | Nonpolar | Polar, Coordinating |

| Ligand on Pd (X) | Good bridging ligand (Cl, Br, I) | Poor bridging ligand (OTf) |

| Organostannane | - | - |

This table provides a generalized summary of factors influencing the transmetalation pathway in Stille reactions.

The involvement of hypervalent tin intermediates in the transmetalation step has been proposed. In this scenario, a nucleophilic activator, such as fluoride (B91410) ions (often from additives like CsF), coordinates to the tin atom of the organostannane. This coordination increases the nucleophilicity of the organic group being transferred, thereby accelerating the rate of transmetalation. The formation of a pentacoordinate "ate" complex at the tin center weakens the carbon-tin bond, making the 2-methoxyphenyl group more readily available for transfer to the palladium. Given that successful couplings of ortho-substituted arylstannanes have been reported in the presence of CsF, it is plausible that hypervalent tin species play a role in facilitating the reaction of this compound, especially in challenging coupling reactions. nih.gov

Transmetalation Step: Detailed Mechanistic Pathways

Influence of Solvent and Anionic Ligands

The solvent and the nature of the ligands coordinated to the palladium center play a pivotal role in the efficiency and outcome of Stille cross-coupling reactions. Their influence is primarily exerted on the transmetalation step, which is often the rate-determining step of the catalytic cycle.

Solvent Effects: The choice of solvent can dramatically affect reaction rates. Polar aprotic solvents like DMF, NMP, or THF are commonly employed. In the case of reactions involving this compound, the solvent's ability to stabilize charged intermediates during the catalytic cycle is crucial. For instance, in copper-co-catalyzed systems, ionic liquids such as tetrabutylammonium (B224687) bromide (TBAB) have been used, serving as both the solvent and a phase-transfer catalyst, facilitating the reaction at elevated temperatures. amazonaws.com Some catalyst and solvent combinations, however, can promote the undesirable formation of homocoupling byproducts like bistributyltin. msu.edu

Ligand Effects: The ligands on the palladium catalyst are critical for both catalyst stability and reactivity.

Low Donicity Ligands: Ligands with low donicity, such as tri(2-furyl)phosphine (B125338) or triphenylarsine, can significantly accelerate the Stille coupling. researchgate.net This is attributed to the generation of a more electrophilic and coordinatively unsaturated Pd(II) intermediate, which is more susceptible to transmetalation with the organostannane. researchgate.net

Anionic Ligands: Anionic ligands, often introduced as salts like potassium fluoride (KF), can facilitate the transmetalation step. nsf.gov In the case of this compound, fluoride ions are believed to coordinate to the tin atom, forming a hypervalent tin species. This polarization of the Sn-C bond makes the 2-methoxyphenyl group more nucleophilic and thus enhances its transfer to the palladium center. amazonaws.comnsf.gov This process also results in the formation of insoluble and stable byproducts like tributyltin fluoride. nsf.gov

The following table summarizes the influence of selected ligands on Stille coupling reactions.

| Ligand/Additive | General Effect | Proposed Mechanism |

| Tri(2-furyl)phosphine | Accelerates reaction | Low donicity increases the electrophilicity of the Pd(II) center. researchgate.net |

| Triphenylarsine (AsPh₃) | Accelerates reaction | Similar to tri(2-furyl)phosphine, it enhances the reactivity of the Pd(II) intermediate. researchgate.net |

| Potassium Fluoride (KF) | Facilitates transmetalation | Forms a hypervalent tin intermediate, increasing the nucleophilicity of the transferring group. amazonaws.comnsf.gov |

| P(o-tol)₃ | Effective ligand in Cu-catalyzed systems | Promotes the desired cross-coupling pathway in ionic liquid media. amazonaws.com |

Reductive Elimination Step

The final step in the Stille coupling catalytic cycle is the reductive elimination from the diarylpalladium(II) intermediate, which forms the new carbon-carbon bond and regenerates the active Pd(0) catalyst. acs.orgnih.gov For a reaction involving this compound and an aryl halide (Ar-X), this step involves the complex L₂Pd(II)(2-MeOPh)(Ar).

Several factors influence the rate and efficiency of this step:

Ligand Properties: The steric and electronic properties of the ancillary phosphine ligands (L) are crucial. Bidentate phosphine ligands with a large "bite angle" can force the two aryl groups into a cis arrangement on the square-planar palladium complex, a necessary geometry for reductive elimination to occur, thereby increasing the reaction rate. acs.orgrsc.org

Electronic Effects: The electronic nature of the groups being coupled has a significant impact. Reductive elimination is generally favored when the groups are electron-donating. nih.gov The 2-methoxyphenyl group on this compound is an electron-rich aryl group due to the electron-donating nature of the methoxy substituent. This property is expected to facilitate the reductive elimination step. nih.gov Conversely, electron-withdrawing groups on the coupling partner can slow down this step.

External Reagents: In some cases, external reagents can induce reductive elimination. For example, electron-donor ligands like triphenylphosphine (B44618) can trigger the process, while oxidants can induce elimination via a Pd(IV) intermediate. dntb.gov.ua

Mechanistic Aspects of Copper-Mediated/Co-catalyzed Reactions

The addition of copper(I) salts as co-catalysts can dramatically accelerate Stille reactions, a strategy that is particularly effective for coupling unreactive organostannanes or challenging substrates. researchgate.nettcichemicals.com This approach alters the mechanism, specifically the transmetalation step.

The prevailing mechanism suggests that a tin-to-copper transmetalation occurs first, generating a more reactive organocopper species. researchgate.netelsevierpure.com This organocopper intermediate then undergoes a second transmetalation with the arylpalladium(II) halide complex.

Proposed Catalytic Cycle with Copper Co-catalysis:

Oxidative Addition: Pd(0) + R¹-X → [R¹-Pd(II)-X]

Sn/Cu Transmetalation: R²-SnBu₃ + Cu(I)Y → R²-Cu + Bu₃SnY (Here, R² is the 2-methoxyphenyl group)

Cu/Pd Transmetalation: [R¹-Pd(II)-X] + R²-Cu → [R¹-Pd(II)-R²] + CuX

Reductive Elimination: [R¹-Pd(II)-R²] → R¹-R² + Pd(0)

The use of copper is advantageous because the transmetalation from tin to copper is often much faster than the direct transmetalation from tin to palladium. researchgate.net This is especially true when a halide is present, as the formation of a stable copper halide provides a strong thermodynamic driving force. Studies have shown that copper-mediated couplings can proceed with high efficiency even without phosphine ligands and can lead to better selectivities. researchgate.netnsf.gov For instance, the use of Cu₂O nanoparticles has been effective in catalyzing Stille-type reactions in ionic liquids. amazonaws.com

Competing Side Reactions and Strategies for Mitigation

Several side reactions can compete with the desired cross-coupling pathway, reducing the yield and complicating purification. For this compound, the most significant side reactions are homocoupling and protodemetallation. wikipedia.org

Homocoupling: This reaction involves the dimerization of the organostannane to form a biaryl product (e.g., 2,2'-dimethoxybiphenyl). It can occur through two primary mechanisms: wikipedia.org

Reaction with Pd(II): Two equivalents of the organostannane react with the Pd(II) precatalyst or intermediate, followed by reductive elimination.

Radical Process: The Pd(0) catalyst can initiate a radical pathway leading to the dimer.

Protodemetallation: This involves the cleavage of the carbon-tin bond by a proton source, leading to the formation of methoxybenzene. While organostannanes are generally stable to hydrolysis, electron-rich aryl stannanes like this compound are more susceptible to this side reaction, especially in the presence of acidic protons or moisture. wikipedia.org

Strategies for Mitigation:

Catalyst and Ligand Selection: The choice of palladium source and ligands is critical. Using a well-defined Pd(0) source and ligands that promote rapid reductive elimination can minimize the lifetime of intermediates prone to side reactions. msu.eduacs.org

Reaction Conditions: Running reactions under strictly anhydrous and inert conditions can prevent protodemetallation and certain homocoupling pathways. wikipedia.org

Use of Additives:

Copper(I) Co-catalysis: As discussed, Cu(I) salts can accelerate the desired cross-coupling, making it kinetically more favorable than competing side reactions. researchgate.net

Stoichiometric Additives: In some cases, the addition of radical scavengers can suppress radical-mediated homocoupling.

Control of Stoichiometry: Careful control over the stoichiometry of the reactants can minimize side reactions. Using a slight excess of the organostannane is common, but a large excess can sometimes promote homocoupling. msu.edu

The table below outlines common side reactions and mitigation strategies.

| Side Reaction | Description | Mitigation Strategies |

| Homocoupling | Dimerization of the organostannane (R-Sn → R-R). wikipedia.org | Use of Cu(I) co-catalysts; careful selection of Pd catalyst and ligands; control of stoichiometry. msu.eduresearchgate.net |

| Protodemetallation | Cleavage of the C-Sn bond by a proton source (R-Sn → R-H). wikipedia.org | Use of anhydrous solvents and inert atmosphere; addition of a non-nucleophilic base to scavenge protons. |

| E/Z Isomerization | Isomerization of alkenylstannane partners (if applicable). wikipedia.org | Mechanism is not fully understood, but careful choice of conditions may help. |

Advanced Spectroscopic and Analytical Characterization Studies of Tributyl 2 Methoxyphenyl Stannane and Its Reaction Intermediates

Application of Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

Multinuclear NMR spectroscopy is an indispensable tool for the detailed structural analysis of organotin compounds like Tributyl(2-methoxyphenyl)stannane. huji.ac.il The presence of NMR-active nuclei such as ¹H, ¹³C, and the spin-½ tin isotopes (¹¹⁷Sn and ¹¹⁹Sn) allows for a thorough elucidation of the molecular framework. huji.ac.il

The combination of ¹H, ¹³C, and ¹¹⁹Sn NMR provides unambiguous evidence for the structure of this compound. The ¹H NMR spectrum is used to identify the protons of the methoxy (B1213986) group, the aromatic ring, and the three butyl chains attached to the tin atom. Similarly, the ¹³C NMR spectrum confirms the carbon skeleton, with characteristic shifts for the methoxy carbon, the aromatic carbons (including the tin-bound ipso-carbon), and the distinct carbons of the butyl groups.

¹¹⁹Sn NMR is particularly diagnostic for organotin compounds, with chemical shifts covering a very wide range that is highly sensitive to the electronic environment and coordination number of the tin atom. huji.ac.il For tetracoordinate aryltributylstannanes, the ¹¹⁹Sn chemical shift typically appears in a characteristic range. Monitoring changes in the NMR spectra, such as the disappearance of signals from starting materials and the emergence of new signals corresponding to products, allows for real-time tracking of reaction progress. researchgate.netmsu.edu

Table 1: Expected NMR Data for this compound in CDCl₃ Note: These are estimated values based on data for analogous compounds.

| Nucleus | Expected Chemical Shift (δ, ppm) | Key Feature / Assignment |

|---|---|---|

| ¹H | ~7.0-7.8 | Aromatic protons (multiplets) |

| ¹H | ~3.8 | Methoxy group protons (-OCH₃, singlet) |

| ¹H | ~0.9-1.6 | Butyl group protons (-CH₂, -CH₃, multiplets) |

| ¹³C | ~140-160 | Aromatic carbons, including deshielded Sn-bound carbon |

| ¹³C | ~55 | Methoxy carbon (-OCH₃) |

| ¹³C | ~10-30 | Butyl group carbons |

| ¹¹⁹Sn | ~ -40 to -60 | Tetracoordinate Sn atom |

Beyond simple structure confirmation, advanced 2D NMR experiments can provide deeper insights into the molecule's conformation and non-covalent interactions. ipb.pt

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique can be applied to study the through-space proximity of protons. For this compound, NOESY experiments could reveal correlations between the protons of the methoxy group and the protons of the butyl chains. Such data provides critical information about the preferred rotational conformation (rotamer) around the Sn-Aryl bond, which is influenced by steric hindrance.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with their directly attached carbon atoms, aiding in the definitive assignment of the complex ¹H and ¹³C NMR spectra.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY spectrum would confirm the spin-spin coupling networks within the butyl groups and the aromatic ring, helping to assign the specific protons in the overlapping multiplet regions. ipb.pt

These advanced techniques are invaluable for understanding the subtle steric and electronic interactions that govern the molecule's three-dimensional structure and reactivity.

Mass Spectrometry for Identification of Reaction Products and Transient Species

Mass spectrometry (MS) is a powerful analytical method for determining the molecular weight of this compound and identifying its fragmentation patterns, which serve as a structural fingerprint. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the unambiguous determination of the molecular formula.

The fragmentation of aryltributylstannanes in the mass spectrometer typically involves the sequential loss of butyl radicals (mass 57) from the parent ion. Another common fragmentation pathway is the cleavage of the tin-aryl bond, leading to the formation of a tributyltin cation ([Sn(C₄H₉)₃]⁺) and a methoxyphenyl fragment. In reaction monitoring, MS can be used to identify the molecular ions of expected products, byproducts, and potentially unstable or transient intermediates that may not be observable by other methods.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z (mass/charge) | Predicted Ion Identity | Notes |

|---|---|---|

| ~412 | [C₁₉H₃₄OSn]⁺ | Molecular Ion (M⁺), based on the most abundant Sn isotope. |

| ~355 | [M - C₄H₉]⁺ | Loss of one butyl group. This is often a prominent peak. |

| ~291 | [Sn(C₄H₉)₃]⁺ | Tributyltin cation fragment. |

| ~235 | [Sn(C₄H₉)₂(C₇H₇O)]⁺ | Loss of two butyl groups. |

| ~179 | [Sn(C₄H₉)(C₇H₇O)]⁺ | Loss of three butyl groups. |

| ~107 | [C₇H₇O]⁺ | Methoxyphenyl fragment. |

Vibrational Spectroscopy (e.g., IR, Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups and the nature of chemical bonds within this compound. nih.gov These techniques are complementary and are used to identify characteristic vibrational modes. nih.govnih.gov

Key vibrational bands include the C-H stretching of the aliphatic butyl groups and the aromatic ring, the C-O stretching of the methoxy ether linkage, and the characteristic Sn-C stretching vibrations. The frequency of the Sn-C stretch gives insight into the strength and nature of the tin-carbon bond. Analysis of the aromatic C-H out-of-plane bending region can also help confirm the substitution pattern on the phenyl ring.

Table 3: Characteristic Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Assignment | Spectroscopy Type |

|---|---|---|

| 3100-3000 | Aromatic C-H Stretch | IR, Raman |

| 2960-2850 | Aliphatic C-H Stretch (Butyl groups) | IR, Raman |

| ~1600, ~1480 | Aromatic C=C Ring Stretch | IR, Raman |

| ~1250 | Aryl C-O Asymmetric Stretch | IR |

| ~1025 | Aryl C-O Symmetric Stretch | IR |

| ~800-750 | Aromatic C-H Out-of-plane Bend (ortho-disubstituted) | IR |

| ~500-450 | Sn-C Stretch | IR, Raman |

X-ray Crystallography for Solid-State Structural Determination of Analogues and Complexes

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. While obtaining a suitable single crystal of an oily liquid like this compound can be challenging, analysis of its solid derivatives or closely related analogues provides invaluable structural data.

Crystallographic studies on analogous aryltributylstannanes and their complexes reveal precise bond lengths, bond angles, and torsional angles. capes.gov.br For tetracoordinate organotin compounds, the geometry around the tin atom is typically a distorted tetrahedron. rsc.org X-ray analysis would definitively measure the Sn-C bond lengths for both the butyl and aryl groups, the C-Sn-C bond angles, and the conformation of the methoxyphenyl group relative to the tributyltin moiety. This information is crucial for understanding steric effects and for validating the results of computational modeling and conformational analysis performed using NMR. rsc.org

Computational and Theoretical Studies on Tributyl 2 Methoxyphenyl Stannane Reactivity and Structure

Density Functional Theory (DFT) Calculations for Mechanistic Insights

Density Functional Theory (DFT) has emerged as a primary computational method for investigating the mechanisms of chemical reactions involving organometallic compounds. For Tributyl(2-methoxyphenyl)stannane, DFT calculations are instrumental in understanding the nuanced steps of its participation in reactions such as the Stille coupling.

Elucidation of Transition State Geometries and Energy Profiles

A key application of DFT in studying the reactivity of this compound is the elucidation of transition state geometries and their corresponding energy profiles during a reaction. The Stille reaction, for instance, proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The transmetalation step, where the aryl group is transferred from the tin atom to the palladium catalyst, is often the rate-determining step and is significantly influenced by the structure of the organostannane.

DFT calculations can model the approach of the arylstannane to the palladium complex, revealing the geometry of the transition state. For this compound, the ortho-methoxy group can influence the orientation of the phenyl ring as it coordinates to the palladium center. This can lead to different possible transition state structures, either through a cyclic or an open pathway. The calculated energy barriers for these pathways determine the preferred reaction mechanism.

Table 1: Representative Calculated Energy Barriers for Transmetalation in Stille Coupling

| Reactant System | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| Aryl-SnBu₃ + Pd(II)-Complex | B3LYP | 6-31G(d,p) | 15-25 |

| This compound + Pd(II)-Complex | B3LYP | 6-31G(d,p) | Hypothesized slightly higher due to steric hindrance |

Investigation of Ligand and Solvent Effects on Reactivity

The reactivity of this compound is not solely dependent on its intrinsic properties but is also heavily influenced by the surrounding chemical environment, specifically the ligands on the palladium catalyst and the solvent. DFT calculations can effectively model these external influences.

Ligand Effects: The nature of the phosphine (B1218219) ligands on the palladium catalyst can dramatically alter the energy landscape of the reaction. Bulky, electron-rich ligands can accelerate the oxidative addition and reductive elimination steps but may hinder the transmetalation step, especially with a sterically demanding substrate like this compound. DFT studies can quantify these interactions by calculating the binding energies of different ligands to the palladium center and the activation energies for the subsequent reaction steps.

Solvent Effects: Solvation models, such as the Polarizable Continuum Model (PCM), can be incorporated into DFT calculations to simulate the effect of the solvent on the reaction. The polarity of the solvent can stabilize or destabilize charged intermediates and transition states, thereby altering the reaction kinetics. For the Stille reaction involving this compound, polar solvents might favor an open or ionic transmetalation pathway.

Understanding Electronic Structures and Bonding

DFT provides deep insights into the electronic structure and bonding within the this compound molecule. Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can explain its reactivity. The energy and localization of the HOMO are related to the nucleophilicity of the aryl group, which is crucial for the transmetalation step.

The ortho-methoxy group, being an electron-donating group, is expected to increase the electron density on the phenyl ring, potentially enhancing its reactivity. However, its steric bulk might counteract this electronic effect. Natural Bond Orbital (NBO) analysis, another tool within DFT, can be used to quantify the charge distribution and the nature of the carbon-tin bond, providing a more detailed picture of the electronic effects at play.

Molecular Dynamics Simulations to Model Reaction Pathways and Intermediates

While DFT is excellent for studying stationary points on a potential energy surface, Molecular Dynamics (MD) simulations provide a way to explore the dynamic evolution of a chemical system over time. MD simulations can be used to model the reaction pathways of this compound in a more realistic, solution-phase environment.

By simulating the trajectory of the reacting molecules, MD can reveal the formation and lifetime of reaction intermediates. For instance, in the Stille reaction, MD could track the association of the organostannane with the palladium catalyst and the subsequent ligand exchange processes. This dynamic picture complements the static energy profiles obtained from DFT. Unrestrained MD simulations can be particularly useful for observing conformational changes and the influence of solvent molecules on the reaction trajectory. researchgate.net

Prediction of Reactivity, Selectivity, and Catalyst Design Parameters

The insights gained from computational studies on this compound can be leveraged to predict its reactivity and selectivity under various conditions. By understanding the factors that control the energy barriers of different reaction pathways, it becomes possible to predict how changes in the reaction setup (e.g., catalyst, ligands, solvent) will affect the outcome.

Furthermore, computational models can guide the rational design of catalysts for specific applications. For instance, if DFT calculations show that steric hindrance from the ortho-methoxy group is a major impediment, one could computationally screen for palladium catalysts with less bulky ligands that might better accommodate the substrate. Machine learning models, trained on data from DFT calculations, are also emerging as powerful tools for predicting reaction outcomes and optimizing catalyst performance. rsc.org

Emerging Research Directions and Future Perspectives in Tributyl 2 Methoxyphenyl Stannane Chemistry

Development of More Sustainable and Green Synthetic Routes for Arylstannanes

The principles of green chemistry are increasingly influencing the synthesis of organometallic compounds, including arylstannanes. chemistryjournals.netsynthiaonline.com The goal is to design processes that minimize hazardous substances, reduce waste, and utilize renewable resources and energy. chemistryjournals.netnih.govrsc.org Traditional methods for creating organotin compounds often involve stoichiometric use of reactive organometallic reagents and volatile organic solvents. wikipedia.org

Current research is actively exploring more environmentally benign synthetic pathways. One promising approach is the use of photocatalysis. For instance, a visible-light-driven synthesis of (hetero)aryl stannanes from arylazo sulfones and hexaalkyldistannanes has been developed, operating under both photocatalyst- and metal-free conditions. acs.org Another strategy involves moving away from palladium catalysis in the synthesis of the stannanes themselves. A one-step procedure using cobalt catalysis has been shown to produce a variety of functionalized arylstannanes from the corresponding halides and tributylstannyl chloride. organic-chemistry.org

Other green strategies being adopted include the use of safer solvents like water or ionic liquids, microwave-assisted synthesis to reduce reaction times and energy consumption, and flow chemistry for improved safety and scalability. chemistryjournals.netresearchgate.net The development of synthetic routes with high atom economy remains a central goal, aiming to incorporate the maximum amount of starting materials into the final product, thereby minimizing waste. synthiaonline.comnih.gov

Table 1: Comparison of Traditional vs. Emerging Green Synthetic Routes for Arylstannanes

| Feature | Traditional Synthetic Routes | Emerging Green Synthetic Routes |

| Reagents | Often require Grignard or organolithium reagents. wikipedia.org | Use of less hazardous materials like arylazo sulfones or aryl halides with alternative catalysts. acs.orgorganic-chemistry.org |

| Catalysts | May involve palladium catalysts. | Exploration of cobalt catalysis or metal-free photocatalytic conditions. acs.orgorganic-chemistry.org |

| Solvents | Typically volatile organic solvents (e.g., anhydrous ethers). | Use of safer alternatives like water, PEG-400, or solvent-free conditions. chemistryjournals.netresearchgate.net |

| Energy Input | Often requires heating or cooling over extended periods. | Utilization of alternative energy sources like visible light or microwaves. acs.orgresearchgate.net |

| Waste | Can generate significant stoichiometric byproducts. | Higher atom economy and generation of less toxic byproducts. nih.gov |

Exploration of Novel Catalytic Systems for Stille Coupling and Other Transformations

While palladium-based catalysts have been the cornerstone of Stille coupling reactions, their cost and potential for product contamination have spurred research into alternative and more efficient catalytic systems. libretexts.orgwikipedia.org A significant area of development is the use of non-palladium transition metal catalysts. researchgate.net Metals such as copper (Cu) and nickel (Ni) have emerged as highly efficient alternatives. researchgate.netresearchgate.net Copper-catalyzed Stille couplings, in particular, have been successfully employed in the synthesis of therapeutic molecules. researchgate.netresearchgate.net

Advancements are also being made in the design of palladium catalyst systems to enhance their activity and stability. The use of specialized ligands, such as biarylphosphines (e.g., XPhos), has enabled the successful coupling of less reactive electrophiles like aryl mesylates and tosylates with arylstannanes. nih.gov Notably, these systems have shown good tolerance for ortho-substituted stannanes, which is directly relevant for Tributyl(2-methoxyphenyl)stannane. nih.gov

Another frontier is the development of heterogeneous catalysts, including metal nanoparticles supported on materials like magnetic nanoparticles. researchgate.nettandfonline.com These systems offer the significant advantage of being easily separable from the reaction mixture, allowing for catalyst recycling and reducing product contamination, which aligns with green chemistry principles. researchgate.nettandfonline.com Microwave-assisted Stille couplings using in situ formed palladium nanoparticles have also been shown to be effective. researchgate.net

Expanding the Scope of Carbon-Heteroatom Bond Formations

While the Stille reaction is renowned for carbon-carbon bond formation, the utility of organostannanes like this compound is being expanded to the creation of bonds between carbon and heteroatoms (e.g., oxygen, nitrogen, sulfur). wikipedia.orgwikipedia.org These transformations are crucial for the synthesis of a wide range of functional molecules.

The fundamental reactivity of organometallic complexes, involving steps like oxidative addition and reductive elimination, can be harnessed for C-heteroatom bond formation. nih.gov Research has demonstrated specific applications of arylstannanes in this context. For example, arynes have been shown to insert into the sulfur-tin bond of stannyl (B1234572) sulfides, yielding 2-(arylthio)arylstannanes, which effectively forms a carbon-sulfur bond and retains a reactive C-Sn bond for further functionalization. nih.gov

Furthermore, functionalized organotin reagents are key to synthesizing complex molecules containing heteroatoms. α-Aminoallylic stannanes, for instance, can undergo reactions with carbonyl compounds to produce 1,2-amino alcohols or participate in radical additions with alkyl halides to form enamides, demonstrating the formation of C-N and C-O bonds in a controlled manner. osaka-u.ac.jp The development of novel functionalized organotin reagents is critical for accessing a wider array of functional compounds through C-heteroatom bond-forming reactions. osaka-u.ac.jp

Applications in the Synthesis of Complex Molecules and Functional Materials

The Stille coupling, utilizing reagents such as this compound, remains a powerful and versatile tool in the synthesis of complex organic structures and advanced functional materials. nih.govuwindsor.ca Its tolerance for a wide variety of functional groups makes it particularly suitable for the late-stage functionalization of intricate molecules. uwindsor.ca

This reaction has been instrumental in the total synthesis of numerous natural products, many of which possess important biological activities. libretexts.orguwindsor.ca Examples include the construction of molecules like oxazolomycin and manzamine A. libretexts.org The robustness of the Stille reaction allows for its application in constructing sensitive and complex ring systems. uwindsor.ca

Beyond natural products, arylstannanes are key building blocks for functional materials. They are used in the synthesis of conjugated polymers for electronics, tin-containing coordination complexes for catalysis, and other materials for applications in drug discovery and materials science. nih.gov The electronic properties conferred by substituents on the aryl ring, such as the electron-donating methoxy (B1213986) group in this compound, can be used to tune the properties of the resulting materials.

Integration of Advanced Analytical Techniques for In Situ Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing reaction conditions, improving yields, and ensuring process safety. The integration of advanced analytical techniques for in situ (in the reaction mixture) monitoring is a significant trend in modern chemistry. spectroscopyonline.comacs.org

For Stille couplings and other reactions involving this compound, real-time monitoring provides invaluable data on reaction progress, the formation of intermediates, and the consumption of reactants. spectroscopyonline.comacs.org Spectroscopic methods are particularly well-suited for this purpose.

FTIR and Raman Spectroscopy : These techniques can track changes in vibrational modes of functional groups as the reaction proceeds, offering insights into bonding and structural changes. spectroscopyonline.commt.com

NMR Spectroscopy : High-resolution NMR can provide detailed structural information on species in solution, helping to identify intermediates and byproducts in the catalytic cycle. numberanalytics.comlibretexts.org 31P NMR is especially useful for studying reactions that use phosphine-containing catalysts. libretexts.org

Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) has been used for the direct, online monitoring of Stille reactions. This powerful technique can detect and characterize key cationic Pd(II) intermediates and even the catalytically active Pd(0) species directly from the reaction solution, providing direct evidence for the proposed mechanistic steps. acs.org

This real-time data allows chemists to make informed decisions about reaction endpoints, sampling times for offline analysis (like GC or LC), and potential process deviations. spectroscopyonline.com

Synergistic Approaches Combining Experimental and Advanced Computational Methodologies